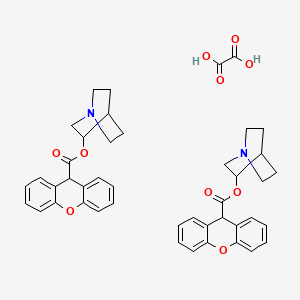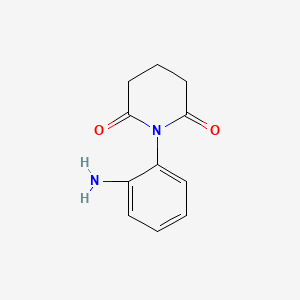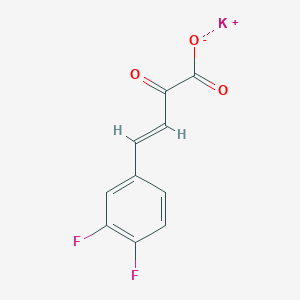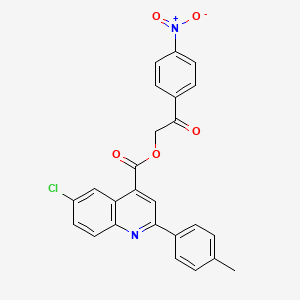
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt is a chemical compound with the molecular formula C21H21NO3 · (0.5)C2H2O4 and a molecular weight of 380.41 g/mol . This compound is known for its unique structure, which includes a quinuclidine ring and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves several steps. The primary synthetic route includes the reaction of quinuclidine with xanthene-9-carboxylic acid under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
3-Quinuclidinylxanthene-9-carboxylic acid hemioxalate salt can be compared with other similar compounds, such as:
Quinuclidine derivatives: These compounds share the quinuclidine ring structure and have similar chemical properties.
Xanthene derivatives: These compounds contain the xanthene moiety and are used in similar research applications.
The uniqueness of this compound lies in its combination of the quinuclidine and xanthene structures, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
82326-74-7 |
|---|---|
Molekularformel |
C44H44N2O10 |
Molekulargewicht |
760.8 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 9H-xanthene-9-carboxylate;oxalic acid |
InChI |
InChI=1S/2C21H21NO3.C2H2O4/c2*23-21(25-19-13-22-11-9-14(19)10-12-22)20-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20;3-1(4)2(5)6/h2*1-8,14,19-20H,9-13H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
KBKSAAZOXNEJTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C1CN2CCC1C(C2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)






![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)




![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)

